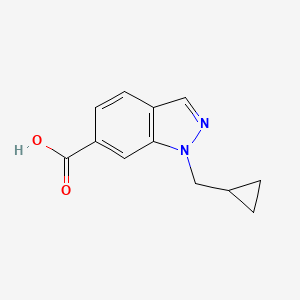

1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)9-3-4-10-6-13-14(11(10)5-9)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURSNWYTWGGRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=C(C=CC(=C3)C(=O)O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid typically follows these key steps:

- Preparation of the indazole-6-carboxylate ester intermediate.

- Alkylation at the N-1 position with cyclopropylmethyl halide.

- Hydrolysis (saponification) of the ester to yield the target carboxylic acid.

Preparation of Methyl 1H-indazole-6-carboxylate Intermediate

The methyl ester of 1H-indazole-6-carboxylic acid serves as a crucial intermediate. Two main approaches for its preparation are reported:

These methods provide a reliable route to the methyl ester intermediate with good yields and purity.

Hydrolysis of Methyl Ester to Carboxylic Acid

The final step involves hydrolysis of the methyl ester to the corresponding carboxylic acid:

This method is preferred for its mild conditions and high efficiency.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Key Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 1H-indazole-6-carboxylate | 1H-indazole-6-carboxylic acid, MeI, Na2CO3, DMF, 20°C, overnight | 90 | Methylation via alkyl halide in DMF |

| 2 | N-1-(Cyclopropylmethyl) methyl 1H-indazole-6-carboxylate | Methyl ester, cyclopropylmethyl bromide, NaHMDS or NaH, THF, 0°C to reflux | 44-59 | N-alkylation of indazole nitrogen |

| 3 | This compound | N-alkylated methyl ester, LiOH, THF/MeOH/H2O, 20-50°C, 4-16 h | 85-97 | Ester hydrolysis to acid |

Research Findings and Considerations

- Base Selection: Sodium hydride and sodium hexamethyldisilazide are effective bases for generating the N-1 anion intermediate. NaHMDS offers better solubility and milder reaction conditions.

- Solvent Effects: Tetrahydrofuran is the solvent of choice for alkylation and hydrolysis steps due to its ability to dissolve both organic substrates and inorganic bases.

- Temperature Control: Alkylation reactions benefit from initial cooling (0°C) to control reactivity and minimize side products, followed by warming to reflux for completion.

- Purification: Chromatographic purification is essential after alkylation to separate regioisomers and unreacted starting materials.

- Hydrolysis Efficiency: Lithium hydroxide in mixed solvents provides high conversion rates and clean hydrolysis, with easy acidification to isolate the acid.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as carboxylates or further oxidized to carbon dioxide.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or borane.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield carboxylates, while reduction may yield alcohols or aldehydes.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular membranes.

Comparison with Similar Compounds

3-Iodo-1H-indazole-6-carboxylic Acid

- Structural Differences : Replaces the 1-cyclopropylmethyl group with a 3-iodo substituent.

- Applications :

- Contrastingly, the cyclopropylmethyl group in the target compound may offer superior metabolic stability and reduced toxicity .

Coordination Polymers with 1H-Indazole-6-Carboxylic Acid

- Structural Differences : The target compound substitutes the 1-H position with a cyclopropylmethyl group, whereas coordination polymers (e.g., Zn/Cd-based) use unmodified 1H-indazole-6-carboxylic acid .

- Applications :

- Key Findings :

- The cyclopropylmethyl group could sterically hinder metal-ligand coordination, altering polymer dimensionality or luminescent efficiency.

- Protonation states of the ligand (e.g., partially protonated HL⁻ in Cd polymers) influence emission properties, suggesting that substituents like cyclopropylmethyl might modulate electronic transitions .

1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid

- Structural Differences : Replaces the indazole core with an imidazopyrazole ring and positions the carboxylic acid at the 7-position .

- Key Findings :

- The indazole core in the target compound may offer superior π-conjugation for luminescence or binding interactions compared to imidazopyrazole.

- Positional differences (6- vs. 7-carboxylic acid) could affect solubility or molecular recognition in biological systems.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid (CAS No. 1955515-90-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique indazole structure with a cyclopropylmethyl substituent and a carboxylic acid functional group. This structural configuration is believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, the compound has been studied for its inhibitory effects on protein kinases, which play critical roles in cell signaling and regulation.

Key Mechanisms:

- Inhibition of GSK-3β : Research indicates that similar indazole derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme involved in numerous cellular processes including metabolism and cell cycle regulation .

- Anticancer Activity : The compound's structural features suggest potential anticancer properties, possibly through the modulation of pathways associated with cell proliferation and apoptosis.

Biological Activity Data

| Activity | IC50 Value | Reference |

|---|---|---|

| GSK-3β Inhibition | 8 nM | |

| Cytotoxicity in HT-22 Cells | >100 µM | |

| Cytotoxicity in BV-2 Cells | >100 µM |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

- Kinase Inhibition Studies : In vitro assays demonstrated that the compound exhibits potent inhibitory activity against GSK-3β, with an IC50 value as low as 8 nM. This suggests strong potential for therapeutic applications in diseases where GSK-3β is implicated, such as Alzheimer's disease and certain cancers .

- Cytotoxicity Assessments : The compound was tested for cytotoxic effects on neuronal (HT-22) and microglial (BV-2) cell lines. Results indicated no significant decrease in cell viability at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

- Structural Characterization : Studies utilizing techniques such as Fourier Transform Infrared (FTIR) spectroscopy have confirmed the successful synthesis of related indazole derivatives, providing insights into their structural properties and interactions with metal ions, which may enhance their biological activity .

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid?

A multi-step synthesis is commonly employed. For example, cyclopropylmethyl groups can be introduced via nucleophilic substitution or alkylation reactions. A typical procedure involves deprotection of tert-butyl carbamate intermediates using trifluoroacetic acid (TFA) followed by neutralization and purification via column chromatography . Reflux conditions with acetic acid and sodium acetate are also effective for forming indazole cores, as seen in analogous indazole-carboxylic acid syntheses . Yield optimization may require adjusting stoichiometry, reaction time, or catalyst loading.

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., ¹H NMR to identify cyclopropylmethyl protons and indazole ring protons) .

- Mass Spectrometry (MS) : To verify molecular weight via electrospray ionization (ESI) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% threshold for research-grade material) .

- Infrared Spectroscopy (FTIR) : To confirm functional groups like carboxylic acid (-COOH) .

Q. What are the stability considerations for storage and handling?

The compound is stable under recommended storage conditions (room temperature or -20°C for long-term storage). However, moisture-sensitive intermediates may require inert atmospheres (e.g., nitrogen) during synthesis. Personal protective equipment (PPE), including P95 respirators and chemical-resistant gloves, is advised due to limited toxicity data .

Q. How can solubility and purity be assessed methodologically?

- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., DCM) via UV-Vis spectroscopy or gravimetric analysis. Pre-formulation studies using co-solvents (e.g., ethanol) can enhance solubility .

- Purity : Quantify impurities via HPLC with UV detection, calibrated against reference standards .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s biological activity?

The cyclopropylmethyl group enhances metabolic stability by restricting conformational flexibility, which improves binding affinity to target enzymes (e.g., kinases or proteases). Its electron-withdrawing nature may also modulate the carboxylic acid’s acidity, affecting ionic interactions in biological systems . Comparative studies with non-cyclopropyl analogs show reduced potency, underscoring its role in pharmacophore design .

Q. What strategies address discrepancies in biological activity data across studies?

- Standardized Assays : Use validated enzymatic or cell-based assays (e.g., IC₅₀ determinations under consistent pH and temperature).

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out batch-specific impurities .

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .

Q. How can derivatives be designed to improve pharmacokinetics?

- Bioisosteric Replacement : Substitute the carboxylic acid with ester prodrugs to enhance oral bioavailability .

- Substituent Modulation : Introduce electron-donating groups (e.g., methyl) on the indazole ring to alter logP and membrane permeability .

- Computational Modeling : Use molecular docking to predict interactions with cytochrome P450 enzymes, guiding metabolic stability improvements .

Q. What role does this compound play in coordination polymers or metal-organic frameworks (MOFs)?

The indazole-carboxylic acid moiety can act as a polydentate ligand, forming 1D or 3D coordination polymers with transition metals (e.g., Zn²⁺ or Cd²⁺). These frameworks exhibit potential in catalysis or gas storage, with structural dimensionality influenced by metal ion size and reaction conditions (e.g., solvothermal synthesis in DMF/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.